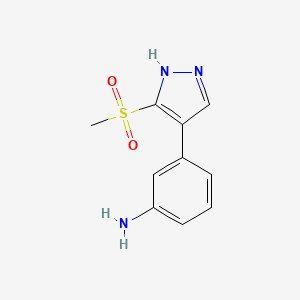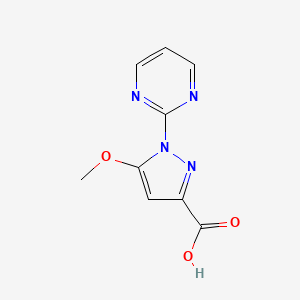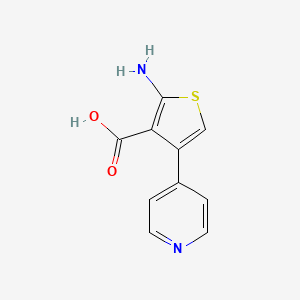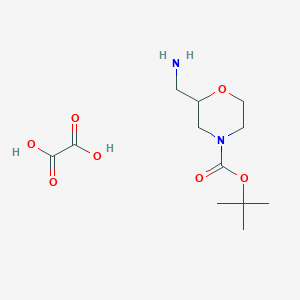
6-Bromo-3-(methylthio)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(methylthio)-1H-indazole is a heterocyclic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom at the 6-position and the methylthio group at the 3-position of the indazole ring contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(methylthio)-1H-indazole typically involves the bromination of a suitable indazole precursor followed by the introduction of the methylthio group. One common method involves the bromination of 3-(methylthio)-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(methylthio)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methylthio group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 6-substituted derivatives, such as 6-amino-3-(methylthio)-1H-indazole.
Oxidation: Formation of 3-(methylsulfinyl)-1H-indazole or 3-(methylsulfonyl)-1H-indazole.
Reduction: Formation of 3-(methylthio)-1H-indazole or 6-debromo-3-(methylthio)-1H-indazole.
Aplicaciones Científicas De Investigación
6-Bromo-3-(methylthio)-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(methylthio)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the methylthio group can influence its binding affinity and selectivity towards these targets. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1H-indazole: Lacks the methylthio group, which may result in different reactivity and biological activity.
3-(Methylthio)-1H-indazole: Lacks the bromine atom, which may affect its chemical properties and applications.
6-Bromo-3-(methylsulfonyl)-1H-indazole:
Uniqueness
6-Bromo-3-(methylthio)-1H-indazole is unique due to the presence of both the bromine atom and the methylthio group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C8H7BrN2S |
|---|---|
Peso molecular |
243.13 g/mol |
Nombre IUPAC |
6-bromo-3-methylsulfanyl-1H-indazole |
InChI |
InChI=1S/C8H7BrN2S/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) |
Clave InChI |
MXXAXJIRPGZAPC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NNC2=C1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


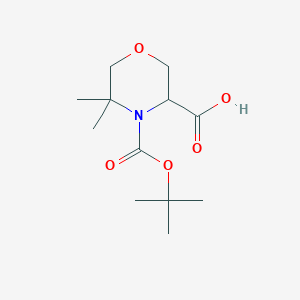
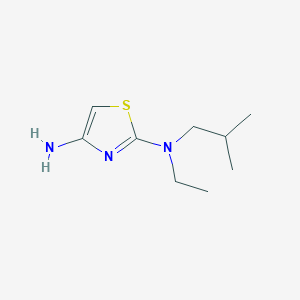

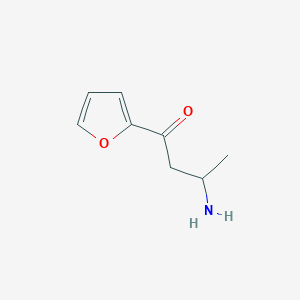
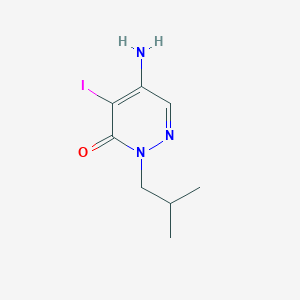

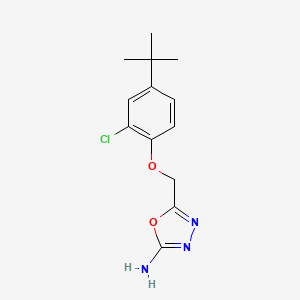
![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)
